Momordicoside A

Übersicht

Beschreibung

Synthesis Analysis

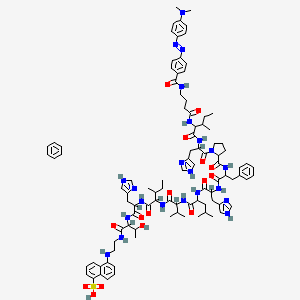

The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).

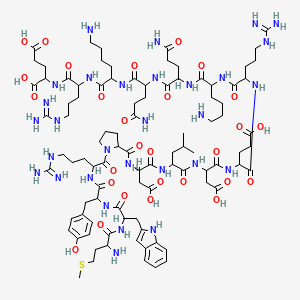

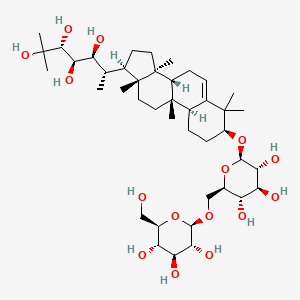

Molecular Structure Analysis

Momordicoside A, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).

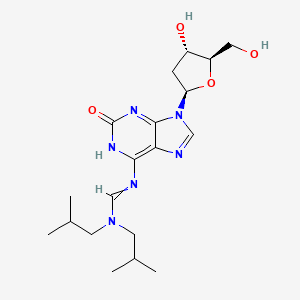

Chemical Reactions and Properties

The chemical reactivity and properties of momordicoside A, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions momordicoside A undergoes can provide insights into its bioactivity and potential utility in various biological contexts.

Physical Properties Analysis

The physical properties of momordicoside A, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of momordicoside A, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).

Wissenschaftliche Forschungsanwendungen

-

Anti-Diabetic/Hypoglycemic Agents

- Field : Pharmacology and Medicine

- Application : Momordica charantia, also known as bitter melon, contains substances with anti-diabetic properties such as charantin, vicine, polypeptide-p, and ribosome-inactivating proteins (RIPs) . These bioactive compounds play important roles in body health and human nutrition, which can be used directly or indirectly in treating or preventing hyperglycemia-related chronic diseases in humans .

- Methods : The hypoglycemic effects of M. charantia have been known for years. The research progress of M. charantia phytobioactives and their hypoglycemic effects and related mechanisms, especially relating to diabetes mellitus, has been reviewed .

- Results : The clinical application of M. charantia in treating diabetes mellitus is also discussed, hoping to broaden the application of M. charantia as functional food .

-

Anti-Inflammatory

- Field : Immunology

- Application : Researchers discovered α-momorcharin, a kind of ribosome-inactivating protein in the seeds of MC, and it stimulated the inflammatory response of human monocytes .

- Methods : The experiment involved activating the IKK/NF-ĸB and JNK pathways, which increased the risk of acquiring inflammation-related diseases for using MC .

- Results : The results showed that α-momorcharin stimulated the inflammatory response of human monocytes .

Eigenschaften

IUPAC Name |

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJYPOPDKQBQJ-WVMSUIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordicoside A | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.